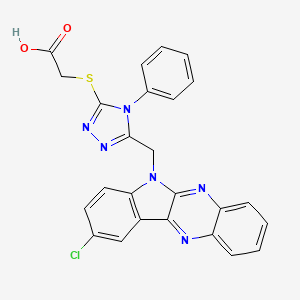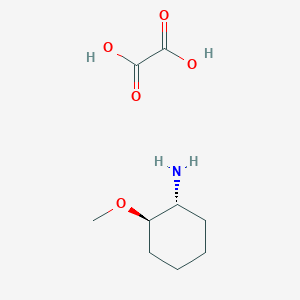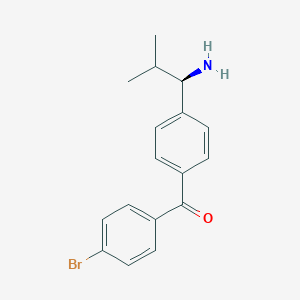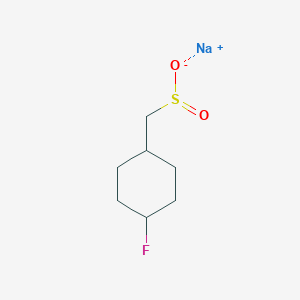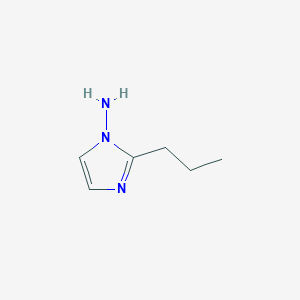
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate typically involves the reaction of octadecanedioic acid with 2,5-dioxopyrrolidin-1-yl compounds under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product . The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate primarily undergoes substitution reactions, where it reacts with nucleophiles to form stable amide bonds .
Common Reagents and Conditions: Common reagents used in these reactions include amines and other nucleophiles. The reactions are typically carried out in organic solvents under mild conditions to prevent decomposition of the compound .
Major Products: The major products formed from these reactions are amide derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate exerts its effects involves the formation of stable amide bonds through nucleophilic substitution reactions . The compound acts as a linking reagent, facilitating the attachment of various functional groups to target molecules . This process is crucial in the synthesis of complex organic compounds and the modification of biomolecules .
Comparison with Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar in structure but contains carbonate groups instead of octadecanedioate.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbamate: Contains disulfide and carbamate groups, offering different reactivity and applications.
Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate is unique due to its long aliphatic chain, which imparts specific solubility and reactivity characteristics . This makes it particularly useful in applications requiring hydrophobic interactions and stability .
Properties
Molecular Formula |
C26H40N2O8 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C26H40N2O8/c29-21-17-18-22(30)27(21)35-25(33)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-26(34)36-28-23(31)19-20-24(28)32/h1-20H2 |
InChI Key |
REVFGBCPGLJPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


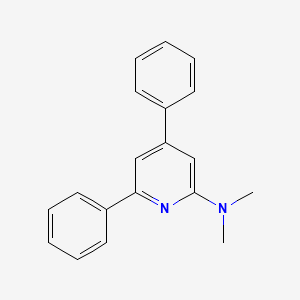
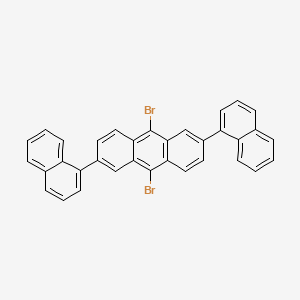
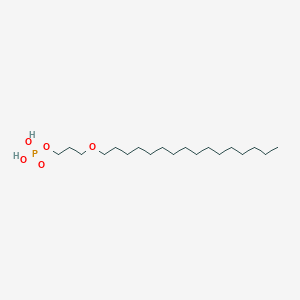
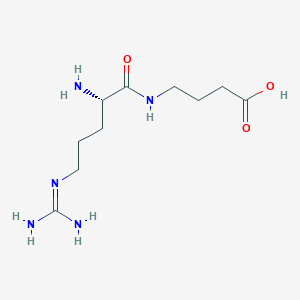
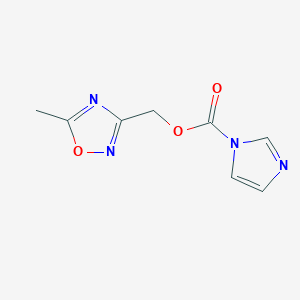
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)

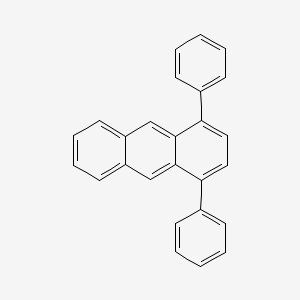
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
